Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate Differentiation
The (2S)-enantiomer (CAS 2248185-64-8) is differentiated from its (2R)-enantiomer (CAS 2248209-72-3) solely by the absolute configuration at the C2 stereocenter. The racemic mixture (CAS 1523129-94-3) contains both enantiomers at a 1:1 ratio. Commercially, the (S)-enantiomer is available from specialty suppliers with a stated purity of ≥95% , while the racemate has been listed with a minimum purity of 95% by Biosynth . No published quantitative biological activity data (IC₅₀, Ki, EC₅₀) specifically comparing the (S) and (R) forms of this scaffold were retrievable from publicly accessible peer-reviewed literature, ChEMBL, or BindingDB as of the search date. The absence of direct comparative data means that scientific users must rely on the general principle, well-documented for quinoline-based drug candidates such as the HIV integrase inhibitor BI 224436, that stereochemistry at the C2 position significantly influences target binding and metabolic stability [1]. Procurement of the pure (S)-enantiomer is therefore essential when the intended application involves stereospecific target interactions or enantioselective synthetic transformations.
| Evidence Dimension | Stereochemical purity (specific optical rotation not publicly available) |
|---|---|
| Target Compound Data | ≥95% purity (CAS 2248185-64-8) |
| Comparator Or Baseline | Racemate (CAS 1523129-94-3): 95% purity |
| Quantified Difference | No quantitative biological selectivity data available; differentiation is based on configurational identity. |
| Conditions | Commercial supplier specifications; no peer-reviewed comparative bioassay data identified. |
Why This Matters
For asymmetric synthesis or target-based screening, the enantiopure form ensures that observed biological activity or synthetic outcome can be unequivocally attributed to the (S)-configuration, avoiding confounding effects from the (R)-antipode.
- [1] Fader, L.D. et al. (2014) 'Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1', ACS Medicinal Chemistry Letters, 5(4), pp. 422-427. doi: 10.1021/ml500002n. View Source
